molecular formula C18H13ClNNa2O5P B1591376 Naphthol AS-TR phosphate disodium salt CAS No. 4264-93-1

Naphthol AS-TR phosphate disodium salt

Cat. No. B1591376
CAS RN: 4264-93-1
M. Wt: 435.7 g/mol
InChI Key: TYCHZTPSWMGRRI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthol AS-TR phosphate disodium salt, also known as NAP-TR-P, is a phosphorylated arylamine compound derived from naphthalene. It is used in a wide range of scientific research applications, including biochemistry, physiology, and pharmacology. It has been used to study the effects of various drugs on the body, as well as to develop new drugs. In addition, it has been used in the synthesis of several pharmacologically active compounds. This article will provide an overview of naphthol AS-TR phosphate disodium salt, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Enzymatic Activity Visualization

Naphthol AS-TR phosphate disodium salt is utilized in the visualization of enzymatic activities, particularly phosphatases, in biological samples. Dinkelaker and Marschner (1992) demonstrated the in vivo activity of acid phosphatase in the rhizosphere of plants using a combination of 1-naphthyl phosphate and Fast Red TR, forming a red complex indicative of enzymatic activity. This method facilitates qualitative analysis and estimation of phosphatase activity across different root zones in soil-grown plants (Dinkelaker & Marschner, 1992).

Histochemical Applications

Naphthol AS derivatives, including Naphthol AS-TR phosphate, are pivotal in histochemical methods for staining specific enzymes within tissues. Barka (1960) highlighted the use of a diazonium salt, hexazonium pararosanilin, with α-naphthyl phosphate for superior localization of acid phosphatase compared to other methods. This technique's advantages include better localization, water solubility of the substrate, and ease of use, making it a valuable tool for detailed cellular and tissue-level analyses (Barka, 1960).

properties

IUPAC Name

disodium;[3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClNO5P.2Na/c1-11-8-14(19)6-7-16(11)20-18(21)15-9-12-4-2-3-5-13(12)10-17(15)25-26(22,23)24;;/h2-10H,1H3,(H,20,21)(H2,22,23,24);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCHZTPSWMGRRI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClNNa2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585235
Record name Disodium 3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthol AS-TR phosphate disodium salt

CAS RN

4264-93-1
Record name Disodium 3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphthol AS-TR phosphate disodium salt
Reactant of Route 2
Naphthol AS-TR phosphate disodium salt
Reactant of Route 3
Reactant of Route 3
Naphthol AS-TR phosphate disodium salt
Reactant of Route 4
Naphthol AS-TR phosphate disodium salt
Reactant of Route 5
Naphthol AS-TR phosphate disodium salt
Reactant of Route 6
Naphthol AS-TR phosphate disodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.